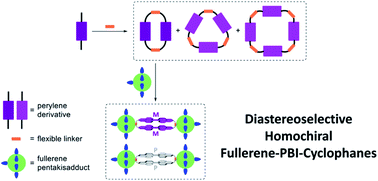Diastereoselective formation of homochiral flexible perylene bisimide cyclophanes and their hybrids with fullerenes†‡
Chemical Science Pub Date: 2021-10-08 DOI: 10.1039/D1SC04242D
Abstract
Cyclophanes of different ring sizes featuring perylene-3,4:9,10-tetracarboxylic acid bisimide (PBI) linked by flexible malonates were designed, synthesized, and investigated with respect to their structural, chemical and photo-physical properties. It is predominantly the number of PBIs and their geometric arrangement, which influence dramatically their properties. For example, two-PBI containing cyclophanes reveal physico-chemical characteristics that are governed by strong co-facial π–π interactions. This is in stark contrast to cyclophanes with either three or four PBIs. Key to co-facial π–π stackings are the flexible malonate linkers, which, in turn, set up the ways and means for diastereoselectivity of the homochiral PBIs at low temperatures, on one hand. In terms of selectivity, diastereomeric (M,M)/(P,P) : (M,P)/(P,M) pairs with a ratio of approximately 10 : 1 are discernible in the 1H NMR spectra in C2D2Cl4 and a complete diastereomeric excess is found in CD2Cl2. On the other hand, symmetry-breaking charge transfer as well as charge separation at room temperature are corroborated in steady-state and time-resolved photo-physical investigations. Less favourable are co-facial π–π stackings in the three-PBI containing cyclophanes. For statistical reasons, the diastereoisomers (M,M,M)/(P,P,P) and (M,M,P)/(P,P,M) occur here in a ratio of 1 : 3. In this case, symmetry-breaking charge transfer as well as charge separation are both slowed down. The work was rounded-off by integrating next to the PBIs, for the first time, hydrophobic or hydrophilic fullerenes into the resulting cyclophanes. Our novel fullerene–PBI cyclophanes reveal unprecedented diastereoselective formation of homochiral (M,M)/(P,P) pairs exceeding the traditional host–guest approach. Hybridization with fullerenes allows us to modulate the resulting solubility, stacking, cavity and chirality, which is of tremendous interest in the field.


Recommended Literature
- [1] Mechanistic understanding of multistep assembly of DNA with a carbazoleligand by simple adjustment of host–guest concentrations†
- [2] Nanoplastics formed during the mechanical breakdown of daily-use polystyrene products†
- [3] A dual-colored ratiometric-fluorescent oligonucleotide probe for the detection of human telomerase RNA in cell extracts†
- [4] Tuning the electronic structure, bandgap energy and photoluminescence properties of hexagonal boron nitridenanosheetsvia a controllable Ce3+ ions doping
- [5] Water transport in plants as a catenary process
- [6] Silver(i) ion-selective membrane based on Schiff base–p-tert-butylcalix[4]arene
- [7] Process development, friction insensitivity improvement and compatibility studies of tetranitroacetimidic acid†
- [8] Design and evaluation of multifunctional antibacterial ion-doped β-dicalcium silicate cements favorable for root canal sealing
- [9] A solution processable fluorene–fluorenone oligomer with aggregation induced emission enhancement†
- [10] Palladium catalyzed Csp2–H activation for direct aryl hydroxylation: the unprecedented role of 1,4-dioxane as a source of hydroxyl radicals†










